Stannic hydrogen phosphate

Description

Historical Context and Evolution of Inorganic Ion Exchangers

The concept of ion exchange has been recognized for centuries, with early observations of seawater losing saltiness when passed through sand. taylorfrancis.comdardel.infovscht.cz The scientific investigation into this phenomenon began in the mid-19th century with studies on the behavior of soils. taylorfrancis.comvscht.cz The early 20th century saw the commercial use of natural and artificial zeolites (aluminosilicates) for water softening. dardel.infocore.ac.uk

The 1930s and 1940s marked a turning point with the development of synthetic organic ion-exchange resins, which largely replaced their inorganic counterparts due to higher capacity and versatility. taylorfrancis.comcore.ac.uk However, the advent of the nuclear age in the 1940s created a demand for materials that could withstand high temperatures and intense radiation, conditions under which organic resins often degrade. core.ac.uktandfonline.com This spurred a renewed interest in inorganic ion exchangers, leading to extensive research that has produced a wide array of synthetic compounds. tandfonline.com These materials, including stannic phosphate (B84403), are generally more stable at elevated temperatures and in the presence of ionizing radiation, making them suitable for applications in nuclear technology and waste management. tandfonline.comnii.ac.jp

Significance of Tetravalent Metal Phosphates in Contemporary Research

Tetravalent metal phosphates, a class of compounds to which stannic hydrogen phosphate belongs, are a focal point of contemporary research due to their exceptional properties. niscpr.res.in These materials, with the general formula M(IV)(HXO₄)₂·nH₂O (where M(IV) can be Zr, Ti, Sn, etc., and X can be P, W, As, etc.), are known for their excellent thermal stability, chemical resistance, and distinct selectivity for certain metal ions. niscpr.res.inias.ac.in

The structure of these materials often consists of layers held together by hydrogen bonds, with exchangeable protons in the hydroxyl groups, which are the basis of their ion-exchange properties. niscpr.res.intandfonline.com This layered structure allows for the intercalation of various molecules, enhancing their functionality. tandfonline.com Research into tetravalent metal phosphates is driven by their potential applications in a wide range of fields, including:

Ion Exchange and Separation: Their high selectivity makes them effective in separating specific metal ions, a crucial process in hydrometallurgy, water treatment, and the separation of radioactive isotopes. tandfonline.comniscpr.res.ingrowthmarketreports.com

Catalysis: The presence of Brønsted acid sites, due to the exchangeable protons, makes them promising solid acid catalysts for various organic reactions. amazonaws.comsemanticscholar.org

Proton Conductors: Certain tetravalent metal phosphates exhibit proton conductivity, making them candidates for use in fuel cells and sensors. nih.gov

Nanomaterials: The synthesis of these materials at the nanoscale opens up new possibilities for applications due to their high surface area and unique quantum effects. semanticscholar.orgresearchgate.net

The ability to synthesize these materials in both amorphous and crystalline forms, and to modify their properties by altering synthetic conditions, further adds to their versatility and research interest. niscpr.res.in

Scope and Objectives of Research on this compound

Research on this compound is multifaceted, aiming to fully understand and exploit its properties for various technological advancements. Key research objectives include:

Optimization of Synthesis: Developing and refining synthesis methods, such as direct precipitation and hydrothermal techniques, to control the material's properties like crystallinity, particle size, and porosity.

Structural and Physicochemical Characterization: Thoroughly analyzing the material's structure, composition, thermal stability, and ion-exchange capacity to establish a clear structure-property relationship.

Enhancing Ion-Exchange Performance: Investigating its selectivity and capacity for various cations, particularly for the removal of heavy metals and radioactive ions from aqueous solutions. growthmarketreports.comoup.com Studies have shown its potential in the chromatographic separation of numerous cations. sioc-journal.cn

Catalytic Applications: Exploring its efficacy as a catalyst in organic synthesis, leveraging its acidic nature and layered structure. growthmarketreports.com

Development of Composite Materials: Incorporating this compound into polymer matrices to create hybrid materials with enhanced mechanical, thermal, and chemical stability, as well as improved ion-exchange properties. researchgate.net

The overarching goal is to harness the unique attributes of this compound to develop efficient and robust materials for environmental remediation, chemical synthesis, and other advanced applications. growthmarketreports.com

| Property | Description |

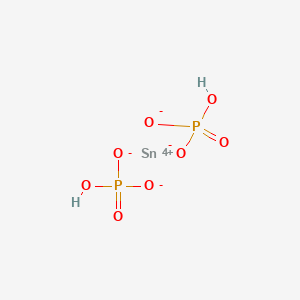

| Chemical Formula | Sn(HPO₄)₂ |

| Molar Mass | 310.67 g/mol nih.gov |

| Appearance | Can be synthesized as an amorphous gel or in crystalline form, often as a white powder or in granular form. nii.ac.jpniscpr.res.in |

| Synthesis Methods | Commonly prepared by direct precipitation from a tin(IV) salt (like tin(IV) chloride) and phosphoric acid or a phosphate salt. Hydrothermal synthesis can also be used to produce crystalline forms. |

| Key Characteristics | High thermal and chemical stability, layered structure, and cation exchange properties due to replaceable hydrogen ions in the HPO₄²⁻ groups. tandfonline.com |

| Ion-Exchange Capacity | Demonstrates significant ion-exchange capacity, with reported values around 1.63 meq/g under optimized conditions. The capacity is influenced by factors such as the concentration of the eluent. nii.ac.jp |

| Thermal Stability | Retains about 50% of its ion-exchange capacity at 600°C, but degrades at higher temperatures (e.g., to 0.2 meq/g at 800°C) due to the formation of SnO₂. |

| Applications | Used in metal ion separation, wastewater treatment, catalysis in organic reactions, and as a component in advanced ceramics and flame retardants. growthmarketreports.com It has also been explored for the separation of fission products in nuclear applications. oup.com |

Properties

CAS No. |

14532-00-4 |

|---|---|

Molecular Formula |

H2O8P2Sn |

Molecular Weight |

310.67 g/mol |

IUPAC Name |

hydrogen phosphate;tin(4+) |

InChI |

InChI=1S/2H3O4P.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |

InChI Key |

LRGKLCMGBJZMTB-UHFFFAOYSA-J |

Canonical SMILES |

OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Sn+4] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Precipitation-Based Synthesis Routes

Precipitation is a widely employed technique for the synthesis of stannic hydrogen phosphate (B84403) due to its simplicity and scalability. This method involves the reaction of a soluble tin(IV) salt with a phosphate source in an aqueous medium, leading to the formation of an insoluble precipitate of stannic hydrogen phosphate.

Direct Precipitation from Tin(IV) Salts and Phosphoric Acid

The direct precipitation method involves the controlled mixing of a tin(IV) salt solution, typically tin(IV) chloride (SnCl₄), with phosphoric acid (H₃PO₄). The reaction is generally carried out in an acidic medium to facilitate the formation of the desired hydrogen phosphate salt.

A typical synthesis involves the gradual addition of an aqueous solution of phosphoric acid to a solution of a tin(IV) salt with constant stirring. The resulting gel-like precipitate is then aged in the mother liquor, followed by washing to remove any unreacted precursors and byproducts, and finally dried. The properties of the resulting this compound, such as its crystallinity and surface area, are influenced by factors like the concentration of the reactants, the pH of the solution, the aging time, and the drying temperature. For instance, synthesis at a pH of 1 by adding a 6% aqueous H₃PO₄ solution to a 0.3 M aqueous solution of SnCl₄·5H₂O, followed by aging for 20 hours, yields a gel-like precipitate. mdpi.com

| Reactant 1 | Reactant 2 | pH | Aging Time | Resulting Product |

| 0.3 M SnCl₄·5H₂O | 6% H₃PO₄ | 1 | 20 hours | Gel-like precipitate |

Controlled Precipitation for Granular and Nanostructured Forms

Controlling the precipitation process is key to obtaining this compound with specific morphologies, such as granular or nanostructured forms. This can be achieved by manipulating the reaction conditions to influence the nucleation and growth of the crystals.

For the synthesis of nanostructured materials, such as nanodisks, specific protocols are followed. While detailed procedures for granular forms of this compound are not extensively documented in the available literature, the principles of controlled precipitation for other metal phosphates can be informative. Techniques such as the slow addition of reactants, the use of structure-directing agents or surfactants, and precise control over pH and temperature can be employed to tailor the particle size and shape. For example, micro-mesoporous tin phosphate can be prepared via precipitation in an acidic medium, which can then be modified to alter its structure. researchgate.net

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with well-defined morphologies. These methods involve carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.

Influence of Reaction Parameters on Material Characteristics

The characteristics of this compound synthesized via hydrothermal or solvothermal routes are highly dependent on the reaction parameters. These include the temperature, reaction time, solvent system, and the nature of the precursors.

For instance, the hydrothermal treatment of a precipitated tin phosphate gel can lead to changes in its porous structure. mdpi.com In solvothermal synthesis, the choice of solvent is critical. For example, using ethanol (B145695) as a solvent in the reaction of tin tetrachloride and phosphoric acid can lead to the formation of specific superstructures. The temperature and duration of the solvothermal process also play a crucial role in the crystallinity and morphology of the final product. Higher temperatures and longer reaction times generally lead to materials with higher crystallinity.

| Parameter | Effect on Material Characteristics |

| Temperature | Influences crystallinity and phase purity. |

| Time | Affects the completion of the reaction and crystal growth. |

| Solvent | Can direct the formation of specific morphologies and superstructures. |

| Precursor Concentration | Can impact the nucleation and growth rates, affecting particle size. |

Formation of Specific Morphologies (e.g., Nanodisks)

Solvothermal synthesis has been successfully employed to produce this compound with unique morphologies, such as nanodisks. In a typical procedure, tin tetrachloride pentahydrate (SnCl₄·5H₂O) is dissolved in a solvent like ethanol, followed by the addition of phosphoric acid. The resulting solution is then heated in a Teflon-lined autoclave. This process can yield spring-like superstructures composed of layered tin(IV) hydrogen phosphate nanodisks. researchgate.net

Solid-State Synthesis Methods

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at high temperatures. This method is typically used for the preparation of thermally stable inorganic compounds.

Information specifically detailing the solid-state synthesis of this compound is limited in the available scientific literature. Generally, this method would involve the intimate mixing of a solid tin(IV) precursor, such as tin(IV) oxide (SnO₂), with a solid phosphate source, like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). The mixture would then be heated at elevated temperatures for an extended period to allow for the slow diffusion and reaction of the solid components. The reaction temperature, time, and the stoichiometry of the reactants would be critical parameters to control the phase purity of the final product. However, without specific research findings on this method for this compound, further details remain speculative.

Mechanochemical Activation (e.g., Solid-State Grinding)

Mechanochemical activation, particularly through solid-state grinding, presents a simple and environmentally friendly approach for the synthesis of tin (IV) phosphates. rsc.org This method involves the direct grinding of solid precursors at room temperature, obviating the need for solvents and complex equipment.

One documented procedure involves the solid-state grinding of a mixture of stannic chloride pentahydrate (SnCl₄·5H₂O) and sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O). rsc.org The process is carried out at room temperature, followed by a drying step, with an optional calcination stage. The key advantage of this technique is the ability to control the physicochemical properties of the resulting this compound by adjusting the molar ratio of the phosphorus to tin (P/Sn) precursors. rsc.org Research has shown that varying this ratio directly affects the textural and surface acid properties of the final catalyst. rsc.org For instance, a catalyst synthesized with a P/Sn mole ratio of 1.0 demonstrated high acidity and the presence of water-tolerant Brønsted and Lewis acid sites, contributing to its high catalytic activity. rsc.org

The mechanochemical approach is not only efficient but also scalable and has been successfully applied to produce various inorganic materials. semanticscholar.orgd-nb.info The mechanical forces, such as compression and friction generated during milling, trigger the chemical reactions between the solid reactants. semanticscholar.org

Table 1: Parameters in Solid-State Grinding Synthesis of this compound

| Parameter | Description | Impact on Properties | Source |

|---|---|---|---|

| P/Sn Mole Ratio | The molar ratio of phosphorus precursor to tin precursor. | Affects textural characteristics and surface acid properties. A 1.0 ratio yielded high acidity. | rsc.org |

| Precursors | Stannic chloride pentahydrate (SnCl₄·5H₂O) and sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O). | The choice of hydrated salts facilitates the solid-state reaction. | rsc.org |

| Reaction Conditions | Grinding at room temperature. | Provides a green and energy-efficient synthesis route. | rsc.org |

| Post-Treatment | Drying with or without subsequent calcination. | Influences the final crystalline structure and surface area. | rsc.org |

Comparative Analysis of Synthesis Methods and Their Impact on Material Properties

The properties of this compound are intrinsically linked to its synthesis method. Different preparation techniques yield materials with distinct structural, textural, and catalytic characteristics. A comparative analysis highlights the advantages and specific outcomes of each route.

Common synthesis methods for this compound, besides mechanochemical activation, include precipitation, hydrothermal treatment, and microwave-assisted synthesis. researchgate.net

Precipitation: This is a conventional method where this compound is prepared via precipitation in an acidic medium. researchgate.net While effective, the resulting material can often be modified to enhance its properties.

Post-synthesis Treatments:

Hydrothermal Treatment (HTT): Modifying the precipitated tin phosphate hydrothermally can alter its crystalline structure and porosity.

Microwave Treatment (MWT): Microwave irradiation offers a rapid method for modifying the material, potentially leading to different surface characteristics compared to conventional heating. researchgate.net

Mechanochemical Treatment (MChT): As a post-synthesis modification, mechanochemical treatment can be used to refine the structure of precipitated tin phosphate. researchgate.net

The choice of synthesis or modification technique has a profound impact on the material's properties. For example, studies on tin phosphate have shown that modification via hydrothermal, microwave, or mechanochemical methods can narrow the material's band gap, thereby inducing photocatalytic activity. researchgate.net The synthesis route is also crucial for obtaining highly crystalline materials. Optimized synthesis procedures for layered metal (IV) hydrogen phosphates, including the tin variant, have been developed to yield single-phase, highly crystalline products. researchgate.net

The table below summarizes the influence of different synthesis methods on the properties of this compound.

Table 2: Impact of Synthesis Method on this compound Properties

| Synthesis Method | Key Characteristics | Resulting Material Properties | Source |

|---|---|---|---|

| Solid-State Grinding | Simple, green, room temperature process. rsc.org | Controllable textural and surface acid properties based on P/Sn ratio. High acidity and catalytic activity. rsc.org | rsc.org |

| Precipitation | Conventional method in an acid medium. researchgate.net | Forms a baseline material that can be further modified. researchgate.net | researchgate.net |

| Precipitation + Hydrothermal Treatment | Post-synthesis modification with heated aqueous solution under pressure. | Can lead to enhanced crystallinity and defined porous structures. | researchgate.net |

| Precipitation + Microwave Treatment | Rapid post-synthesis heating using microwaves. researchgate.net | Can alter surface properties and potentially narrow the band gap. researchgate.net | researchgate.net |

| Optimized Precipitation/Reflux | Controlled reaction conditions to yield specific phases. | Yields single phases of highly crystalline α-Sn(HPO₄)₂·H₂O. researchgate.net | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of Stannic Hydrogen Phosphate (B84403) Phases

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms within a solid. For stannic hydrogen phosphate, these analyses have revealed a well-defined, ordered structure.

The crystalline form of this compound, specifically α-Sn(HPO₄)₂·H₂O, has been identified as belonging to the monoclinic crystal system. researchgate.net This system is characterized by three unequal crystallographic axes, with two axes being perpendicular and the third being inclined. Through X-ray powder diffraction and subsequent Rietveld refinement, the unit cell parameters for α-Sn(HPO₄)₂·H₂O have been determined. researchgate.net These parameters define the dimensions and shape of the fundamental repeating unit of the crystal.

It is noteworthy that α-Sn(HPO₄)₂·H₂O is isostructural with other α-metal(IV) hydrogen phosphates, such as those of zirconium and titanium, meaning they share the same crystal structure. researchgate.netresearchgate.net The space group for this structure is typically reported as P2₁/c or its alternative setting C2/c. researchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 8.6115(3) | researchgate.net |

| b (Å) | 4.9643(5) | researchgate.net |

| c (Å) | 15.861(2) | researchgate.net |

| β (°) | 100.003(1) | researchgate.net |

A defining feature of α-stannic hydrogen phosphate is its layered architecture. researchgate.net The structure consists of planes of tin atoms bridged by phosphate groups. researchgate.net Each phosphate tetrahedron is linked to three different tin atoms, creating a rigid two-dimensional layer. The fourth oxygen atom of each phosphate group bears a hydrogen atom and points into the interlayer space. researchgate.net

These layers are stacked along the c-axis and are held together by van der Waals forces and an extensive network of hydrogen bonds. researchgate.net The distance between these layers, known as the interlayer spacing or d-spacing, is a critical parameter that influences the material's properties, such as its capacity for ion exchange and intercalation. For the isostructural α-Zr(HPO₄)₂·H₂O, the basal interlayer distance is approximately 7.6 Å. wikipedia.org Given the similar unit cell dimensions, a comparable interlayer spacing is expected for α-Sn(HPO₄)₂·H₂O.

Spectroscopic Investigations of Molecular and Electronic Structure

Spectroscopic techniques are invaluable for probing the chemical bonding, functional groups, and local atomic environments within a material.

The presence and nature of protonated phosphate groups (P-OH) and the intricate hydrogen bonding network are crucial to the properties of this compound. The structure contains zeolitic-type cavities in the interlayer region where water molecules reside. researchgate.net These water molecules, along with the P-OH groups, form a dense hydrogen-bonding network that holds the layers together. researchgate.net

Neutron diffraction studies on isostructural compounds have been instrumental in precisely locating the hydrogen atoms and mapping out this network. researchgate.net The water molecules act as both hydrogen bond donors and acceptors, connecting to the phosphate groups of the same layer and forming bridges between adjacent layers. researchgate.net This network facilitates proton conduction and plays a significant role in the ion-exchange behavior of the material.

| Structural Feature | Description | Significance |

|---|---|---|

| Protonated Phosphate Groups (P-OH) | The fourth oxygen of the HPO₄²⁻ group is protonated and extends into the interlayer space. | Provides acidic sites and participates in hydrogen bonding. researchgate.net |

| Interlayer Water Molecules | Water molecules occupy cavities between the layers. | Act as crucial nodes in the hydrogen bond network, connecting adjacent layers. researchgate.net |

| Dense Hydrogen Bond Network | An extensive network of O-H···O bonds involving both P-OH groups and water molecules. | Maintains the structural integrity of the layered compound and influences its chemical properties. researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a compound by measuring the absorption of infrared radiation at specific vibrational frequencies. In the case of this compound, FTIR spectra provide clear evidence for the presence of protonated phosphate groups and water molecules.

A detailed vibrational analysis of the isostructural α-Zr(HPO₄)₂·H₂O reveals characteristic absorption bands that can be assigned to specific molecular motions. researchgate.net The spectra typically show:

O-H Stretching Vibrations: A broad band in the region of 3600-3000 cm⁻¹ is characteristic of the stretching vibrations of the P-OH groups and the water molecules, with the broadening indicative of strong hydrogen bonding.

H₂O Bending Vibration: A peak around 1620 cm⁻¹ corresponds to the bending mode of the interlayer water molecules.

Phosphate Group Vibrations: The region from 1200 to 900 cm⁻¹ is dominated by the stretching vibrations of the PO₄ tetrahedron. The presence of P-O(H) bonds leads to a splitting of these bands.

P-O(H) Bending Vibrations: Bending vibrations involving the hydrogen of the P-OH groups can be observed at lower frequencies.

The positions and shapes of these bands are sensitive to the strength of the hydrogen bonds, providing further insight into the interlayer environment. researchgate.net

X-ray diffraction (XRD) is the primary technique for identifying crystalline phases and determining their structural parameters. For microcrystalline powders like this compound, powder XRD is employed. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase.

The positions of the diffraction peaks are determined by the unit cell dimensions, while their intensities are related to the arrangement of atoms within the unit cell. For α-Sn(HPO₄)₂·H₂O, the XRD pattern can be indexed to a monoclinic unit cell, confirming its crystal system. researchgate.net

Furthermore, the entire experimental XRD profile can be analyzed using the Rietveld refinement method. researchgate.netwikipedia.org This powerful technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. By minimizing the difference between the calculated and observed patterns, precise values for the lattice parameters, atomic positions, and other structural details can be obtained, leading to a detailed structural refinement. wikipedia.orgactachemscand.org

Microstructural and Morphological Characterization

The performance of this compound in various applications is intrinsically linked to its microstructure and morphology. Techniques such as scanning electron microscopy, small-angle X-ray scattering, and nitrogen physisorption are employed to elucidate these characteristics.

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. While specific SEM images of this compound are not widely published, studies on related tin-based materials provide analogous information. For instance, tin powders synthesized by electrolytic methods show dendritic morphologies with short branches or rounded shapes, with particle sizes in the micrometer range. It is plausible that the morphology of this compound can be controlled through various synthesis parameters, leading to diverse structures such as nanodisks, which have been reported for tin(IV) hydrogen phosphate. researchgate.net

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing nanoscale structural features, including particle size, shape, and pore structures. SAXS has been effectively used to study mesoporous tin phosphate materials. These studies reveal the expansion and contraction of pores during electrochemical processes, such as lithium alloying and dealloying. researchgate.net For as-prepared mesoporous tin phosphate, SAXS data has been used to determine pore and pore-wall sizes, which were found to be around 3 nm and 2 nm, respectively. researchgate.net The analysis of SAXS patterns provides crucial information for understanding the material's performance in applications like lithium-ion batteries, where the stability of the porous architecture is paramount.

The porosity and specific surface area of this compound are critical parameters, especially in catalytic and ion-exchange applications. Nitrogen physisorption is the most common technique for determining these properties. Studies on tin(IV) phosphate have shown that its porous structure can be significantly altered through modification treatments. nih.govmdpi.com For instance, different treatments can transform an initial micro-mesoporous structure into a meso-macroporous one. nih.govmdpi.com Some modified tin phosphates exhibit remarkably high specific surface areas, reaching up to 300–335 m²/g. mdpi.com Nitrogen adsorption-desorption isotherms for these materials are typically of Type IV, which is characteristic of mesoporous solids and often exhibit hysteresis loops. mdpi.com

| Material | Treatment | Specific Surface Area (m²/g) | Pore Structure |

| Tin(IV) Phosphate | Initial (Precipitated) | - | Micro-mesoporous |

| Tin(IV) Phosphate | Hydrothermal/Microwave | Up to 335 | Meso-macroporous |

| Mesoporous Tin Phosphate | As-prepared | - | Mesoporous (3 nm pores) |

Structural Transitions and Stability under Varied Conditions

Understanding the structural stability and phase transformations of this compound under different conditions, particularly temperature, is essential for its practical application.

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are used to investigate the thermal stability and phase transformations of this compound. Studies on tin(II/IV) phosphates reveal that these materials typically contain water of crystallization, which is lost upon heating. researchgate.net The thermal decomposition process generally occurs in multiple steps, corresponding to the loss of physically adsorbed water, crystalline water, and finally, structural water from the condensation of hydrogen phosphate groups. researchgate.net The total mass loss for tin phosphates upon heating can be in the range of 20-30%. researchgate.net Irrespective of the starting tin phosphate's crystalline form, the final product of thermal treatment is tin pyrophosphate (SnP₂O₇). researchgate.net This transformation indicates a significant structural rearrangement at elevated temperatures.

| Temperature Range | Event | Resulting Product |

| Low Temperature (e.g., < 200°C) | Loss of adsorbed and crystalline water | Anhydrous this compound |

| High Temperature | Condensation of HPO₄²⁻ groups and loss of structural water | Stannic Pyrophosphate (SnP₂O₇) |

Radiation Stability Considerations

The application of this compound in environments characterized by ionizing radiation, such as in the separation of radionuclides for nuclear waste processing or radiopharmaceutical applications, necessitates a thorough understanding of its radiation stability. Inorganic ion exchangers, as a class of materials, are generally recognized for their superior resistance to radiation-induced degradation compared to their organic resin counterparts. researchgate.net This enhanced stability is largely attributed to their robust, covalently bonded network structures that are less susceptible to radiolytic cleavage. researchgate.net

While specific studies focusing exclusively on the effects of gamma irradiation on this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from research on analogous inorganic compounds, particularly hydrous tin oxide and other metal(IV) phosphates like zirconium phosphate. These materials share structural and chemical similarities with this compound, making their response to ionizing radiation a relevant point of comparison.

Research conducted on microcrystalline hydrous tin oxide has demonstrated its remarkable stability under significant gamma radiation doses. ekb.eg In a study where samples were exposed to gamma radiation doses up to 5 MGy, no discernible changes were observed in the material's microcrystalline structure. ekb.eg Furthermore, the ion-exchange properties, including sorption capacity and distribution coefficients for various cations, were not significantly affected by the irradiation. ekb.eg This suggests that the fundamental framework of the tin-based inorganic exchanger is capable of withstanding high radiation fields without substantial degradation of its functional properties.

Similarly, studies on α-zirconium phosphate, another layered metal(IV) phosphate ion exchanger, have shown that gamma irradiation up to a dose of 3 x 10⁶ Gy did not produce any detectable structural alterations. iaea.orgnih.gov The retention of crystalline integrity in these related compounds under high radiation doses supports the expectation of high radiation stability for this compound. The energy from gamma radiation is often insufficient to cause significant atomic displacements in the rigid lattice of such inorganic materials.

The primary mechanisms of radiation damage in aqueous systems involve the radiolysis of water, which generates highly reactive species such as hydrated electrons, hydroxyl radicals, and hydrogen radicals. wikipedia.org While these species can interact with and potentially degrade ion exchange materials, the robust inorganic structure of compounds like this compound is anticipated to be largely resilient to chemical attack by these radiolytic products.

The following interactive table summarizes the findings on the radiation stability of hydrous tin oxide, which serves as a pertinent analogue for this compound.

| Radiation Dose (MGy) | Structural Change (XRD) | Change in Sorption Capacity | Change in Distribution Coefficient (kd) |

| 0 | - | Baseline | Baseline |

| 2 | No observable change | Not markedly altered | Not markedly altered |

| 5 | No observable change | Not markedly altered | Not markedly altered |

This data is based on studies of hydrous tin oxide and is presented as an analogue for the expected behavior of this compound. ekb.eg

Ion Exchange Phenomena and Separation Science Applications

Fundamental Ion Exchange Mechanisms in Stannic Hydrogen Phosphate (B84403)

The efficacy of stannic hydrogen phosphate as an ion exchanger is rooted in several fundamental mechanisms that govern the interaction of ions with its structure. These mechanisms are intricately linked to the material's composition and the surrounding chemical environment.

The primary mechanism of cation exchange in this compound involves the reversible replacement of its weakly acidic protons with other cations. The material contains phosphate groups that act as cation exchange sites. The protons associated with these hydrogen phosphate (HPO₄²⁻) groups are mobile and can be exchanged with cations from an external solution. This process is driven by the relative affinities of the exchanger for the protons and the exchanging cations.

The acidity of this compound is a critical factor influencing its ion exchange behavior. The hydrogen ions in the structure are not all equivalent, leading to a polyfunctional acid character. The dissociation of these protons is what facilitates the uptake of other positive ions. The proton exchange process can be represented by the following general equilibrium:

Sn(HPO₄)₂(s) + Mⁿ⁺(aq) ⇌ Sn(MPO₄)₂(s) + 2H⁺(aq)

The dynamics of this exchange are influenced by the mobility of protons within the layered structure, which is facilitated by a network of hydrogen bonds involving the phosphate groups and interlayer water molecules.

The ion exchange equilibria of this compound are highly dependent on the pH of the external solution. At low pH values, the high concentration of H⁺ ions in the solution shifts the equilibrium to the left, favoring the protonated form of the exchanger and thus reducing the uptake of other cations. Conversely, as the pH increases, the concentration of H⁺ ions decreases, shifting the equilibrium to the right and promoting the uptake of metal cations. This behavior is typical for weak acid cation exchangers.

The composition of the solution, including the concentration of the target cation and the presence of competing ions, also plays a crucial role. An increase in the concentration of the target cation will generally lead to a higher degree of exchange, up to the saturation capacity of the material. The presence of other cations that can compete for the exchange sites will affect the selectivity and efficiency of the separation process.

This compound possesses a layered crystalline structure, which allows for the intercalation of cations and even larger complex ions into the interlayer spaces. This process involves the insertion of guest species between the layers of the host material, often accompanied by an expansion of the interlayer distance.

The intercalation of simple alkali metal cations, such as Na⁺, K⁺, and Cs⁺, is a well-studied phenomenon. The size and hydration energy of the cation influence the ease and extent of intercalation. Beyond simple cations, this compound has also shown the ability to intercalate larger and more complex ionic species. This capability is particularly relevant for the separation of certain metal complexes from aqueous solutions. The flexible nature of the layered structure can accommodate these larger guests, although the kinetics of such processes may be slower compared to the exchange of smaller ions.

Interlayer water molecules are a key component of the this compound structure and play a multifaceted role in the ion exchange and intercalation processes. These water molecules are not merely passive occupants of the interlayer space; they actively participate in solvating the exchangeable protons and the intercalating cations. The degree of hydration can affect the interlayer spacing, which in turn influences the mobility of ions within the material.

The presence of interlayer water facilitates the diffusion of cations to the exchange sites by providing a medium for ionic transport. Changes in the hydration state of the material, which can be influenced by temperature and the surrounding humidity, can therefore alter its ion exchange properties.

Sodium ions, when present, can also significantly influence the intercalation process. Pre-intercalation of sodium ions can sometimes facilitate the subsequent exchange with other, larger cations by expanding the interlayer spacing and creating a more accessible structure. This phenomenon is exploited in some applications to enhance the selectivity and capacity for specific target ions.

Adsorption and Selectivity Studies for Diverse Cationic Species

The practical application of this compound in separation science is demonstrated by its selective adsorption of various cationic species, most notably in the context of radioactive waste treatment.

One of the most critical applications of this compound is in the separation of hazardous fission products from nuclear waste streams. iaea.org Its high resistance to radiation and thermal stability make it a suitable candidate for use in harsh radioactive environments. The material exhibits significant selectivity for certain fission products, which is crucial for their individual recovery or safe disposal. nih.gov

Strontium (Sr²⁺): this compound has shown a high affinity for strontium ions. The separation is based on the strong interaction between Sr²⁺ and the phosphate groups of the exchanger. The distribution coefficient (Kd), which is a measure of the affinity of the sorbent for a particular ion, is a key parameter in evaluating its separation efficiency.

Cesium (Cs⁺): Cesium is another major fission product that can be effectively separated using this compound. The layered structure of the material is particularly well-suited for the uptake of the relatively large cesium ion through an intercalation mechanism.

Uranium (as UO₂²⁺): Uranyl ions (UO₂²⁺) can also be separated from aqueous solutions using this compound. The sorption of uranium is influenced by the pH of the solution, with optimal uptake typically occurring in the acidic to neutral range.

Cerium (Ce³⁺/Ce⁴⁺): Stannic phosphate has been investigated for the ion exchange of cerium, which is a significant lanthanide fission product. iaea.orgmdpi.com The separation of cerium is important for both waste management and the potential recovery of this valuable rare earth element.

The selectivity of this compound for these fission products allows for their effective separation from complex mixtures, contributing to safer and more efficient management of nuclear waste.

| Cation | Distribution Coefficient (Kd) (mL/g) | Conditions |

| Strontium (Sr²⁺) | Varies with conditions; generally high affinity is observed. | pH dependent; optimal uptake in neutral to slightly alkaline solutions. |

| Cesium (Cs⁺) | High values reported, indicating strong retention. | Effective in acidic solutions. |

| Uranium (as UO₂²⁺) | Dependent on pH and initial concentration. | Typically studied in the pH range of 2-6. |

| Cerium (Ce³⁺/Ce⁴⁺) | Investigated for ion exchange, showing potential for separation. | pH is a critical parameter for effective sorption. |

Adsorption of Heavy Metal Ions (e.g., Hg(II), Zn(II))

This compound and its derivatives have shown considerable efficacy in the removal of toxic heavy metal ions from aqueous environments. The mechanism of adsorption is primarily attributed to the ion exchange between the protons of the phosphate groups in the this compound matrix and the heavy metal ions in the solution.

Research into layered ammonium (B1175870) tin phosphate, a derivative of this compound, has demonstrated a notable capacity for the uptake of transition metal ions. The ion-exchange capacity for various divalent cations was found to follow the sequence: Cu(II) > Zn(II) > Ni(II) ≈ Mn(II). researchgate.netpsu.edu This indicates a preferential adsorption of copper ions, followed closely by zinc ions. While specific quantitative adsorption capacities for this compound are not extensively documented in the readily available literature, related phosphate materials offer insights into its potential performance. For instance, calcined phosphate has been reported to exhibit significant adsorption capacities for Pb(II), Cu(II), and Zn(II), with values of 85.6, 29.8, and 20.6 mg/g, respectively, at a pH of 5. nih.gov Another study on a dumbbell- and flower-shaped potato starch phosphate polymer reported maximum sorption capacities (q_max) of 130.54 mg/g for Zn(II) and 51.38 mg/g for Hg(II). nih.gov Although these are different materials, the data underscores the general affinity of phosphate-based materials for heavy metal ions. The interaction between Hg(II) ions and phosphate-based adsorbents can involve complexation and hydrogen bonding, in addition to physical and electrostatic interactions. researchgate.net

Interactive Data Table: Adsorption Capacities of Various Phosphate-Based Adsorbents for Heavy Metal Ions

Selective Ion Exchange for Transition Metal Complexes (e.g., Ruthenium, Cobalt(III))

Beyond simple metal cations, this compound also exhibits selectivity towards more complex species, such as transition metal complexes. This property is crucial for applications in catalysis, nuclear waste management, and the separation of precious metals.

The ion exchange of ruthenium cationic complexes with α-tin(IV) bismonohydrogenphosphate has been investigated, revealing a marked difference in behavior depending on the specific ruthenium species. For instance, the stable [Ru(NH₃)₆]³⁺ complex was found to exchange only on the surface of the material. In contrast, ruthenium red, [Ru₃O₂(NH₃)₁₄]⁶⁺, and ruthenium nitrosyl species were exchanged onto the surface from dilute solutions. At higher concentrations, these complexes caused the delamination of the this compound structure. The reactive [Ru(NH₃)₆]²⁺ complex was rapidly extracted in an autocatalytic, topotactic reaction, leading to the formation of a microcrystalline intercalation compound.

While direct studies on the selective ion exchange of Cobalt(III) complexes on this compound are limited, research on analogous materials like crystalline zirconium phosphate provides valuable insights. The ion-exchange of hexaamminecobalt(III), [Co(NH₃)₆]³⁺, with the protons in α-zirconium phosphate has been demonstrated to proceed in a pH range of 3 to 6. iaea.org This suggests that this compound, with its similar structural and chemical properties, would likely exhibit analogous selective ion exchange behavior for such cobalt complexes. The exchange mechanism involves the replacement of protons in the exchanger by the bulky metal complex, often leading to the formation of a new solid phase. iaea.org

Kinetic and Thermodynamic Aspects of Ion Exchange

The efficiency and spontaneity of the ion exchange process on this compound are governed by kinetic and thermodynamic factors. Understanding these aspects is essential for optimizing separation processes.

Kinetic studies on related inorganic ion exchangers, such as titanium phosphate, for the adsorption of ions like Cu(II), Pb(II), and Zn(II) have shown that the process can be well-described by various kinetic models, including the pseudo-first-order and pseudo-second-order models. jofamericanscience.org The pseudo-second-order model often provides a better fit, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.comrsc.org

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide information about the spontaneity and nature of the adsorption process. For the adsorption of many heavy metal ions on phosphate-based materials, the process is often found to be spontaneous (negative ΔG°) and endothermic (positive ΔH°). jofamericanscience.orgmdpi.com A positive enthalpy change indicates that the process is favored at higher temperatures, while a positive entropy change suggests an increase in the randomness at the solid-solution interface during the adsorption process. mdpi.com

Interactive Data Table: Thermodynamic Parameters for Ion Exchange on Phosphate-Based Materials

Film Diffusion: Transport of the ions from the bulk solution to the surface of the ion exchanger through a thin liquid film.

Particle Diffusion (Intraparticle Diffusion): Migration of the ions from the surface to the exchange sites within the pores of the ion exchanger particles.

Chemical Reaction: The actual ion exchange reaction at the active sites.

Comparative Analysis with Other Inorganic Ion Exchangers (e.g., Zirconium Phosphate)

This compound belongs to a class of tetravalent metal acid (TMA) salts, which also includes well-studied materials like zirconium phosphate and titanium phosphate. A comparative analysis of their ion exchange properties is crucial for selecting the appropriate material for a specific application.

Zirconium phosphate, particularly in its crystalline α-form (α-ZrP), is one of the most extensively studied inorganic ion exchangers. nih.gov Both stannic and zirconium phosphates possess a layered structure with exchangeable protons, leading to similar ion exchange capabilities. However, there are notable differences in their selectivity, stability, and ion exchange capacity.

In terms of ion exchange capacity, some studies suggest that titanium phosphates can exhibit higher capacities than zirconium phosphates. For instance, one study reported a maximum sodium ion capacity of 16.9 meq/g for a titanium phosphate sorbent, compared to 8.8 meq/g for a zirconium phosphate sorbent. mdpi.com While specific comparative data for this compound is less common, its properties are generally considered to be within the range of these materials.

The selectivity of these materials can also differ significantly. For example, γ-zirconium phosphate has shown very high affinity and selectivity for Rb⁺, allowing for its removal from complex solutions containing large amounts of other ions like Na⁺, Mg²⁺, Ca²⁺, and various transition metals. researchgate.net α-Zirconium phosphate is known for its high selectivity for trivalent cations. nih.gov Stannic selenoiodate, a related tin-based exchanger, has been used for the selective separation of Ag⁺, Sn⁴⁺, Zr⁴⁺, Co²⁺, and Ni²⁺. nih.gov The choice between stannic phosphate and zirconium phosphate often depends on the specific separation task, as subtle differences in their crystal structures and the nature of their exchange sites can lead to different selectivities for various ions. sckcen.be Amorphous forms of zirconium phosphate have demonstrated higher selectivity towards Pb(II), Ni(II), and Mn(II) compared to its crystalline counterparts in certain media. nih.gov

Interactive Data Table: Comparison of Ion Exchange Capacities of Tetravalent Metal Phosphates

Catalytic Applications and Reaction Mechanisms

Stannic Hydrogen Phosphate (B84403) as a Heterogeneous Acid Catalyst

As a heterogeneous catalyst, stannic hydrogen phosphate offers significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and enhanced stability under various reaction conditions. These properties make it a more environmentally benign and economically viable alternative to homogeneous acid catalysts.

The catalytic activity of this compound is fundamentally linked to its bifunctional acidic nature. The material possesses both Brønsted and Lewis acid sites that are crucial for its function.

Brønsted Acid Sites: These sites are proton donors and are primarily associated with the hydrogen phosphate (HPO₄²⁻) groups on the catalyst's surface. They facilitate reactions that proceed through protonation, such as dehydration and certain condensation reactions.

Lewis Acid Sites: These sites are electron-pair acceptors and are attributed to the tin(IV) (Sn⁴⁺) centers. Lewis acid sites are essential for activating carbonyl groups and for catalyzing isomerization reactions, such as the conversion of glucose to fructose (B13574).

In many reactions, these two types of acid sites work in concert. A synergistic effect between a protonated phosphate group and an adjacent metal Lewis acid site can lead to highly selective transformations, as seen in the dehydration of glucose. asianpubs.orgresearchgate.net The ratio of Brønsted to Lewis acid sites is a critical parameter that can be tuned to optimize catalyst performance and selectivity for a desired product. asianpubs.orgmdpi.com For instance, an excess of Lewis acidity can sometimes lead to unselective transformations and the formation of undesirable byproducts like humins. asianpubs.org

This compound has proven to be a mild and highly efficient catalyst for the protection of carbonyl compounds. One notable application is the formation of 1,3-oxathiolanes from aldehydes and ketones using 2-mercaptoethanol (B42355). This reaction serves to protect the carbonyl group during multi-step organic syntheses.

Research has demonstrated that hydrated this compound [Sn(HPO₄)₂·H₂O], prepared in the form of nanodisks, can effectively catalyze this transformation at room temperature in dichloromethane. researchgate.net The protocol is applicable to a wide range of both aromatic and aliphatic carbonyl compounds, affording the corresponding 1,3-oxathiolanes in very good to excellent yields. researchgate.net A key advantage of this catalytic system is its chemoselectivity; for example, in a competitive reaction between benzaldehyde and acetophenone, the catalyst selectively protects the aldehyde, yielding 90% of 2-phenyl-1,3-oxathiolane and only 10% of the acetophenone-derived product. researchgate.net Furthermore, the heterogeneous nature of the catalyst allows for its easy recovery by simple filtration and reuse for multiple consecutive cycles without any significant loss of activity. researchgate.net

| Entry | Substrate (Carbonyl Compound) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 30 | 96 |

| 2 | 4-Chlorobenzaldehyde | 35 | 95 |

| 3 | 4-Nitrobenzaldehyde | 30 | 98 |

| 4 | Cinnamaldehyde | 40 | 92 |

| 5 | Acetophenone | 60 | 90 |

| 6 | Cyclohexanone | 50 | 94 |

| 7 | Heptanal | 45 | 90 |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Acid catalysts are often employed to facilitate these complex transformations.

While specific literature detailing the use of this compound in the Biginelli reaction for the synthesis of dihydropyrimidinones is limited, related tin compounds and other solid acids have been successfully employed. For example, tin(II) chloride (SnCl₂) has been shown to be an effective catalyst for this three-component condensation. researchgate.net This suggests that the Lewis acidity of tin species can promote the key steps of the reaction.

In the synthesis of benzodiazepines , a class of compounds with significant pharmacological importance, related tin-based catalysts have also demonstrated utility. Stannic oxide (SnO₂) nanoparticles and sulphated tin oxide have been used as heterogeneous catalysts for the synthesis of 1,5-benzodiazepines. researchgate.netnih.gov Additionally, phosphate-assisted methods have been developed for the synthesis of 2,3-benzodiazepines, highlighting the role of the phosphate moiety in facilitating these reactions. rsc.org These examples indicate the potential of this compound, which combines both Lewis acidic tin centers and Brønsted acidic phosphate groups, as a viable catalyst for such multi-component reactions.

Catalysis in Biomass Conversion and Renewable Chemical Production

The conversion of renewable biomass into platform chemicals is a cornerstone of sustainable chemistry. This compound and related materials are being explored as catalysts for these processes, particularly for the dehydration of carbohydrates.

One of the most critical biomass valorization reactions is the conversion of glucose into 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical. This transformation is challenging as it requires two distinct catalytic steps:

Isomerization: The stable six-membered ring of glucose must first be isomerized to the five-membered ring of fructose. This step is catalyzed by Lewis acid sites. nih.govresearchgate.net

Dehydration: The resulting fructose is then dehydrated through the removal of three water molecules to form HMF. This step is catalyzed by Brønsted acid sites. nih.govresearchgate.net

Catalysts like this compound, which possess both Lewis (Sn⁴⁺) and Brønsted (HPO₄²⁻) acid sites, are ideally suited for this one-pot conversion. nih.govresearchgate.net The synergy between the tin and phosphate sites is crucial for achieving high selectivity to HMF. asianpubs.orgresearchgate.net The Lewis acid sites facilitate the initial isomerization of glucose, while the Brønsted acid sites catalyze the subsequent dehydration of fructose to HMF.

| Reaction Step | Intermediate | Product | Required Acid Site | Catalyst Function |

|---|---|---|---|---|

| Isomerization | Glucose | Fructose | Lewis Acid (Sn⁴⁺) | Catalyzes ring rearrangement. |

| Dehydration | Fructose | 5-Hydroxymethylfurfural (HMF) | Brønsted Acid (H⁺ from HPO₄²⁻) | Catalyzes elimination of water molecules. |

The efficiency and selectivity of this compound in biomass conversion can be fine-tuned through several strategies aimed at optimizing the catalyst's properties.

P/Sn Ratio: The molar ratio of phosphorus to tin (P/Sn) in the catalyst is a critical factor. This ratio directly influences the relative number of Brønsted and Lewis acid sites on the catalyst surface. mdpi.com As the selectivity towards HMF is highly dependent on the balance between the isomerization and dehydration steps, adjusting the P/Sn ratio allows for the optimization of the catalyst for maximum HMF yield. asianpubs.orgmdpi.com An optimal ratio ensures that both reaction steps proceed efficiently without promoting the formation of unwanted byproducts.

Mechanistic Investigations of Catalytic Reactions

Elucidation of Active Sites and Reaction Pathways

The catalytic activity of this compound, an acidic inorganic material, is fundamentally linked to the nature and accessibility of its active sites. Research into related tin(IV) phosphate systems suggests that the catalytic mechanism is multifaceted, involving both Brønsted and Lewis acidity. The P-OH groups present on the surface of the phosphate layers are the primary source of Brønsted acidity, while the coordinatively unsaturated Sn(IV) centers act as Lewis acid sites.

The reaction pathway in heterogeneous catalysis often involves the adsorption of reactants onto these active sites. For instance, in the conversion of triose sugars like dihydroxyacetone (DHA) to lactic acid using a tin(IV) phosphate catalyst, a phase transfer mechanism has been proposed. In this model, the solid catalyst, possessing both hydrophilic active sites (phosphate and tin centers) and a more hydrophobic organic-modified surface, facilitates the reaction at the interface of aqueous and organic phases. The Sn(IV) sites are believed to play a crucial role in activating the substrate molecules.

While the precise atomic-level configuration of the active sites in this compound remains a subject of detailed investigation, the synergistic effect of Brønsted and Lewis acidity is considered essential for its catalytic performance in various organic transformations. The layered structure of such phosphates can also influence catalysis by providing a high surface area and creating a specific microenvironment for the reaction to occur.

Catalyst Reusability and Stability Considerations

A critical aspect of heterogeneous catalysis is the ability to reuse the catalyst over multiple cycles without significant loss of activity or structural integrity. Tin(IV) phosphate catalysts have demonstrated notable stability and reusability in certain applications. For example, in the conversion of sugars to lactic acid, a modified tin(IV) phosphate catalyst (SnP-PEG2000) was recycled and analyzed.

The stability of the catalyst is often assessed by comparing key physical and chemical properties before and after use. Techniques like thermogravimetric analysis (TGA) and nitrogen adsorption-desorption are employed to check for changes in thermal stability and surface area, respectively. Studies on related metal phosphates, such as zirconium phosphates, have also shown good stability, maintaining high conversion rates over five or more consecutive runs. The robust, inorganic framework of these materials contributes to their thermal and chemical resilience.

However, deactivation can occur through mechanisms such as the leaching of active components, fouling of the surface by reaction byproducts, or structural changes at high temperatures. The table below summarizes the characterization of a recycled tin(IV) phosphate catalyst, indicating a high degree of stability.

| Property | Fresh Catalyst (SnP-PEG2000) | Recycled Catalyst (after use) | Percent Change |

|---|---|---|---|

| BET Surface Area (m²/g) | 170 | 165 | -2.9% |

| Pore Volume (cm³/g) | 1.39 | 1.31 | -5.8% |

| Weight Loss at 550°C (TGA) | 4.0% | 4.2% | +5.0% |

Data adapted from studies on PEG-modified tin(IV) phosphate catalysts. rsc.org

Strategies for Mitigating Phosphate-Induced Catalyst Poisoning (Conceptual)

While this compound is itself a phosphate-based material, in broader catalytic systems where phosphate anions may be present as impurities or additives, they can act as catalyst poisons. Phosphate ions can strongly adsorb onto the active sites of many catalysts, particularly those based on platinum-group metals or metal oxides, leading to deactivation. Conceptually, several strategies can be employed to mitigate this poisoning effect.

Surface Engineering and Modification : The catalyst's surface can be tailored to reduce its affinity for phosphate ions. This can involve applying protective coatings or shells around the active nanoparticles. For instance, a precisely controlled carbon layer or a coating of a more inert material like hexagonal boron nitride could act as a physical barrier, preventing direct contact between the active sites and phosphate anions while still allowing smaller reactant molecules to pass through.

Modification of Active Sites : The electronic properties of the active sites can be engineered to be less favorable for phosphate adsorption. This can be achieved by creating alloys or by introducing secondary metals that alter the adsorption energy of phosphate species relative to the desired reactants.

Use of Guard Beds : An upstream "guard bed" containing a material with a high affinity for phosphorus compounds can be used. This sacrificial bed adsorbs the phosphate poisons before they reach the primary catalyst bed, thereby protecting it from deactivation.

Development of Poison-Resistant Catalysts : A fundamental approach is to design catalysts that are inherently resistant to phosphate poisoning. This involves selecting materials where the active sites have a much stronger preferential binding for the reactants over potential phosphate inhibitors.

These strategies, while general, provide a conceptual framework for maintaining catalytic activity in environments where phosphate poisoning is a risk.

Exploration of Peroxidase-Mimicking Activity in Related Hydrogen Phosphates

Peroxidases are enzymes that catalyze the oxidation of a substrate by hydrogen peroxide. In recent years, various nanomaterials, known as "nanozymes," have been found to exhibit enzyme-like activities. Certain metal phosphates and related compounds have shown potential as peroxidase mimics.

The peroxidase-like activity in these materials often stems from the presence of metal ions that can readily cycle between different oxidation states, facilitating the decomposition of hydrogen peroxide to produce reactive oxygen species like hydroxyl radicals (•OH). These radicals then oxidize a chromogenic substrate, leading to a color change that can be monitored spectrophotometrically.

Research has shown that materials like iron phosphate microflowers and zirconium-based metal-organic frameworks (MOFs) can exhibit peroxidase-mimicking activity. researchgate.netnih.gov In the case of zirconium-based materials, the Zr(IV) nodes are crucial. Interestingly, the catalytic activity of these zirconium-based nanozymes can be inhibited by free phosphate ions, which bind strongly to the zirconium centers and block the active sites. nih.govresearchgate.net

While this compound itself has not been extensively studied for this property, other layered metal phosphates, such as α-zirconium phosphate (α-ZrP), have been used as hosts to encapsulate and stabilize natural peroxidase enzymes, indicating a strong interaction between the enzyme and the phosphate material. acs.org The intrinsic ability of related metal phosphates to mimic this enzymatic activity suggests a potential area for future research into this compound and other similar compounds as robust, low-cost alternatives to natural enzymes in biosensing and environmental applications.

Integration in Advanced Materials and Sensor Development

Development of Composite Materials Utilizing Stannic Hydrogen Phosphate (B84403)

The incorporation of stannic hydrogen phosphate into various matrices can lead to the development of advanced composite materials with tailored properties. These composites can be broadly categorized into organic-inorganic hybrids, nanocomposites, and reinforced ceramic or polymeric materials.

Organic-inorganic hybrid materials combine the properties of both organic molecules and inorganic hosts on a molecular scale. scispace.com The design and synthesis of such crystalline materials are areas of intensive research due to their interesting structures and potential applications. rsc.org Layered metal (IV) phosphates, like zirconium phosphate, serve as excellent models for how this compound could be used. scispace.com Organic molecules can be inserted between the inorganic layers, creating materials with controlled porosity and tailor-made properties. scispace.com

This approach can yield hybrid materials that function as molecular sieves, shape-selective catalysts, or molecular sorbents. scispace.com The synthesis of stable organic-inorganic hybrid compounds can be achieved by combining metal-organic frameworks (MOFs) with phosphate building elements. rsc.org A biomimetic approach has been used to synthesize strontium hydrogen phosphate/gelatin composites, demonstrating the incorporation of an organic polymer (gelatin) into a metal phosphate crystal structure. researchgate.netrsc.org This incorporation was confirmed by the presence of specific vibrations in infrared spectra and resulted in a composite with higher thermal stability than the pure inorganic compound. researchgate.netrsc.org Such strategies could be adapted for this compound to create novel hybrids for applications in optics, electronics, energy, and medicine. rsc.org

Nanocomposites involving metal phosphates are being explored for various technological applications. For instance, the synthesis of flower-like composite photocatalysts has been achieved through methods like metal ion doping and the construction of heterojunctions. researchgate.net Similarly, studies on strontium hydrogen phosphate have shown the formation of microspheres with bundled nano-flakes and flower-like surface arrangements. researchgate.netrsc.org

The concept of incorporating nanoparticles into fibrous substrates is well-established for other phosphate-based materials. In the context of calcium phosphate cements (CPCs) for bone tissue engineering, strategies include the incorporation of polymer fibers into the powder phase. researchgate.net This not only reinforces the cement but can also act as a pore generator as the fibers degrade. researchgate.net This approach enhances the mechanical properties, such as toughness and strength, of the resulting material. nih.gov Conceptually, tin-phosphate nanoparticles could be dispersed within biocompatible fibrous substrates to create nanocomposites for applications requiring specific chemical or mechanical properties.

Based on the behavior of similar phosphate compounds, this compound could conceptually be used as a reinforcing agent in ceramic and polymeric composites. The development of ceramic-polymer composite membranes aims to combine the advantages of both material types, such as the low cost and easy processing of polymers with the high stability and performance of ceramics. mdpi.comnih.gov

In materials like calcium phosphate cements, the addition of water-soluble polymers into the liquid or powder phase has been shown to improve key properties like injectability, cohesion, and toughness. nih.gov Incorporating a polymer can increase ductility, allowing for greater deformation before fracture. nih.gov There are several strategies for creating these composites:

Mixing a polymeric solution with the inorganic powder to create a homogenous distribution. researchgate.net

Combining the powder phase with polymer fibers for reinforcement. researchgate.net

Using polymer microspheres that can also act as pore generators. researchgate.net

These established methods for other metal phosphates suggest a viable pathway for using this compound to reinforce polymer and ceramic matrices, potentially enhancing their mechanical strength, thermal stability, and chemical resistance.

Electrochemical Sensing Applications

The electrochemical properties of tin compounds, combined with the ion-binding capabilities of phosphates, position this compound as a promising material for sensor development, particularly for ion-selective electrodes and gas sensors.

Ion-selective electrodes (ISEs) are sensors that convert the activity of a specific ion in a solution into an electrical potential. This compound can be a component in the fabrication of such electrodes. For example, organotin compounds have been integrated into liquid polymer films as phosphate ionophores, where the Tin(IV) center facilitates the binding of phosphate ions. nih.gov

A solid-contact ISE for the detection of mercury (II) ions has been developed using a dithiophosphate-based ionophore. nih.gov This electrode demonstrated high selectivity for Hg(II) and exhibited a Nernstian response over a wide concentration range, with a low detection limit. nih.gov The design allowed for the simple renewal of the contact surface, ensuring reusability. nih.gov While this specific example uses a dithiophosphate, the underlying principle of using phosphate-based ligands with a high affinity for specific metal ions is relevant. This compound could serve as the ion-recognition element in an ISE, potentially for detecting heavy metal ions like Hg(II), due to the strong affinity between tin and mercury.

Table 1: Performance of a Dithiophosphate-Based ISE for Hg(II) Detection

| Parameter | Value |

|---|---|

| Response Slope | 33.7 ± 1.0 mV/decade |

| Concentration Range | 5.3 x 10⁻⁷ to 1.0 x 10⁻² mol L⁻¹ |

| Detection Limit | 6.1 ± 1.7 x 10⁻⁷ mol L⁻¹ |

| Operational pH Range | 0 - 5 |

Data sourced from a study on a novel solid-contact Hg(II)-selective electrode. nih.gov

Metal oxide semiconductor gas sensors are widely used devices that detect gases by measuring changes in their electrical resistance. researchgate.net Tin(IV) oxide (SnO₂), a related tin compound, is a dominant material in this field due to its high reactivity with reducing gases at relatively low temperatures and its low cost. ub.eduyoutube.com

The sensing mechanism is based on the interaction of gas molecules with the sensor's surface. researchgate.net In clean air, oxygen molecules adsorb onto the tin oxide surface and trap conduction electrons, leading to low conductivity. ub.edumdpi.com When a reducing gas is introduced, it reacts with the adsorbed oxygen, releasing the trapped electrons back into the material and increasing its conductivity. ub.edu The magnitude of this conductivity change corresponds to the gas concentration. youtube.com

Table 2: Key Factors in Tin Oxide Gas Sensor Performance

| Factor | Description | Impact on Sensing |

|---|---|---|

| Operating Temperature | The temperature at which the sensor is maintained. | Affects reaction kinetics and which oxygen species (e.g., O⁻) are dominant on the surface. mdpi.comwjarr.com |

| Doping | The addition of other metals or metal oxides. | Can significantly enhance sensitivity and selectivity to specific gases. ub.eduwjarr.com |

| Morphology | The structure of the material (e.g., nanoparticles, nanofibers). | High surface area, often found in nanocrystalline structures, is preferred as gas adsorption is a surface phenomenon. ub.edumdpi.com |

The principles governing tin oxide sensors are relevant to this compound due to the presence of the tin(IV) center, which is the active component in SnO₂ sensors. While the phosphate groups would modify the electronic properties and surface chemistry, a tin phosphate-based material could potentially function as a gas sensor, leveraging the same fundamental mechanism of resistance change upon gas adsorption.

: Detection of Oxidative Species (e.g., Hydrogen Peroxide, conceptually)

The layered structure and chemical reactivity of this compound make it a promising candidate for the development of advanced sensors, particularly for the detection of oxidative species like hydrogen peroxide (H₂O₂). While direct application as a hydrogen peroxide sensor is still a conceptual area of research, the underlying chemical principles involving tin compounds suggest its potential.

Tin(IV) ions are known to form complexes with hydrogen peroxide. This interaction can be harnessed to produce a detectable signal. For instance, the formation of a peroxostannate complex could alter the electrochemical or optical properties of the material, which could then be measured. A sensor could be fabricated by immobilizing a thin film of this compound onto an electrode. Upon exposure to a solution containing hydrogen peroxide, the formation of tin-peroxo complexes at the surface could lead to a change in the electrode's potential or current, which could be correlated to the concentration of H₂O₂.

Furthermore, the catalytic properties of this compound could be exploited. The material might catalyze the decomposition of hydrogen peroxide, and this reaction could be monitored by detecting the evolved oxygen or the heat generated. The porous nature of some forms of this compound could also be advantageous, providing a high surface area for interaction with the analyte and enhancing the sensor's sensitivity. The development of such a sensor would require further investigation into the specific interactions between this compound and hydrogen peroxide and the optimization of the material's properties for sensing applications.

Photoluminescence and Dielectric Response in Hybrid Materials (Conceptual, based on related tin compounds)

The exploration of this compound in hybrid materials for applications in optoelectronics is an emerging field. While specific data on the photoluminescence and dielectric response of pure this compound are limited, the properties of related tin compounds and phosphate-based materials provide a basis for conceptual understanding and future research directions.

Photoluminescence:

Phosphate-based materials are recognized as effective host lattices for luminescent ions due to their high chemical stability. researchgate.net Moreover, tin(II)-containing materials, such as tin fluorophosphate glasses, have been shown to exhibit intrinsic broadband photoluminescence in the visible spectrum (400-700 nm) without the need for rare-earth element activation. rsc.orgmdpi.com This luminescence is attributed to transitions involving the Sn²⁺ ions. rsc.org Although this compound contains tin in the +4 oxidation state, the incorporation of Sn²⁺ dopants or the creation of defect centers during synthesis could potentially induce luminescent properties.

The development of hybrid materials by intercalating organic molecules into the layers of this compound could also lead to novel photoluminescent properties. The interaction between the organic guests and the inorganic host lattice could result in charge transfer phenomena, leading to new emission bands.

Dielectric Response:

The dielectric properties of materials are crucial for their application in electronic components such as capacitors and insulators. The dielectric constant of tin-based materials can vary significantly depending on their composition and structure. For example, tin(IV) oxide (SnO₂) thin films exhibit a dielectric constant that is dependent on frequency and temperature. researchgate.net Similarly, antimony-doped tin oxide ceramics can even display negative dielectric permittivity due to plasma oscillations of free carriers. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for solid-state materials like stannic hydrogen phosphate (B84403), providing detailed information on bonding, surface reactivity, and the energetics of chemical processes. While direct DFT studies on stannic hydrogen phosphate are not extensively published, the principles can be applied by drawing parallels with structurally similar layered metal phosphates, such as α-zirconium phosphate (α-ZrP).

Layered materials like this compound are known for their ability to host guest species between their layers, a process known as intercalation. DFT is an invaluable tool for modeling the mechanisms of intercalation and calculating the associated energy barriers. By simulating the introduction of ions (e.g., Li⁺, Na⁺) or small molecules into the interlayer space of Sn(HPO₄)₂, researchers can determine the most stable intercalation sites and the energy required for the guest species to move through the structure.

These calculations involve placing the intercalant at various positions within the host lattice and optimizing the geometry to find the minimum energy configuration. The energy difference between various points along a diffusion pathway provides the activation energy barrier for ion transport. This information is critical for applications such as lithium-ion batteries, where this compound has been investigated as a potential anode material. researchgate.net Understanding these energy barriers is key to predicting and improving the rate capability and cycling stability of the material.

Table 1: Conceptual DFT-Calculated Intercalation Properties for an Alkali Metal Ion (M⁺) in α-Sn(HPO₄)₂ This table is illustrative, based on typical data from DFT studies on analogous layered phosphates.

| Property | Calculated Value | Significance |

|---|---|---|

| Most Stable Intercalation Site | Center of the interlayer cavity | Determines the maximum theoretical capacity. |

| Intercalation Energy (eV) | -2.5 | Indicates the thermodynamic favorability of the intercalation process. |

| Diffusion Energy Barrier (eV) | 0.45 | Relates to the ionic conductivity and rate performance in battery applications. |

| Interlayer Expansion upon Intercalation (Å) | 2.1 | Affects the structural stability and cyclability of the material. |

The surface of this compound plays a critical role in its applications in catalysis and ion exchange. DFT calculations can model the interactions between the material's surface and various chemical species, such as phosphate ions in solution. By constructing slab models of the Sn(HPO₄)₂ surface, it is possible to simulate the adsorption process and calculate key parameters like adsorption energy. chemrxiv.org

These studies can reveal the nature of the binding—whether it is physisorption or chemisorption—and identify the specific surface sites (e.g., Sn atoms, P-OH groups) that are most reactive. For example, in analogous systems like α-ZrP, DFT has been used to understand the selective adsorption of metal ions, verifying that certain ions have a stronger binding capability, which explains their selective detection and removal from solutions. researchgate.net Similar investigations for this compound could clarify its performance as an ion exchanger and adsorbent. researchgate.net The interaction with water molecules and the role of surface hydroxyl groups in proton conductivity can also be effectively studied using these methods.

DFT calculations allow for the ab initio prediction of a material's crystal structure by finding the atomic arrangement that minimizes the total energy of the system. For this compound, this involves determining the lattice parameters (a, b, c, α, β, γ), bond lengths, and bond angles. These theoretically predicted parameters can be compared with experimental data from X-ray diffraction (XRD) to validate the computational model.